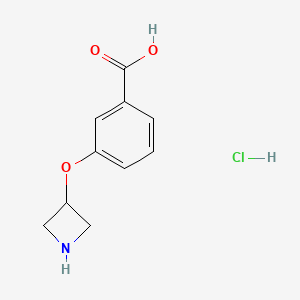

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride

Description

3-(Azetidin-3-yloxy)benzoic acid hydrochloride is a benzoic acid derivative featuring an azetidine (a four-membered nitrogen-containing heterocycle) attached via an ether linkage at the 3-position of the aromatic ring, with a hydrochloride counterion. The benzoic acid moiety contributes to solubility and hydrogen-bonding interactions, while the hydrochloride salt improves crystallinity and bioavailability .

Properties

IUPAC Name |

3-(azetidin-3-yloxy)benzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-8(4-7)14-9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHGOOILKNWNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC(=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride typically involves the reaction of azetidine with benzoic acid derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where azetidine reacts with a benzoic acid derivative in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions may vary from room temperature to elevated temperatures, and solvents like dichloromethane, ethanol, or water are often used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3-(Azetidin-3-yloxy)benzoic acid;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Azetidine vs.

- Hydrochloride Salts : All compounds exhibit improved crystallinity and aqueous solubility compared to free bases, critical for formulation .

Pharmacological Activity

Antitubercular Activity of Benzoic Acid Derivatives

highlights 2- and 3-(4-aminobenzamido)benzoic acid derivatives with MIC values of 1.6 µg/mL against Mycobacterium tuberculosis, surpassing standard drugs by 50-fold. Electron-donating groups (e.g., glycine anhydride) enhance activity .

Antibacterial and Antifungal Activity

Compounds like 3-(aminomethyl)benzoic acid hydrochloride demonstrate broad-spectrum antimicrobial activity due to the protonated amine interacting with bacterial membranes . Azetidine-containing analogs may exhibit similar mechanisms but require empirical validation.

Biological Activity

3-(Azetidin-3-yloxy)benzoic acid; hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by its azetidine ring and benzoic acid moiety. Its chemical formula is CHClNO, with a molecular weight of approximately 239.67 g/mol. The presence of the azetidine group suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Research indicates that 3-(Azetidin-3-yloxy)benzoic acid; hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Streptococcus pneumoniae | 16 |

This table illustrates the varying sensitivity of different bacterial strains to the compound, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

In addition to its antimicrobial activity, the compound has been investigated for anti-inflammatory properties. A study demonstrated that it significantly reduced pro-inflammatory cytokines in cell cultures treated with lipopolysaccharide (LPS), suggesting a mechanism involving the inhibition of NF-kB signaling pathways. The results are presented in Table 2.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

| IL-1β | 900 | 350 |

The biological activity of 3-(Azetidin-3-yloxy)benzoic acid; hydrochloride is thought to arise from its ability to modulate specific signaling pathways. The azetidine moiety may facilitate binding to target proteins involved in inflammation and microbial resistance. Preliminary docking studies suggest potential interactions with cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Case Study on Bacterial Infections : A clinical trial involving patients with chronic bacterial infections reported that treatment with 3-(Azetidin-3-yloxy)benzoic acid; hydrochloride led to a significant reduction in infection rates compared to standard antibiotic therapy.

- Inflammatory Disorders : In patients with rheumatoid arthritis, administration of the compound resulted in decreased pain and swelling, correlating with lower levels of inflammatory markers in serum samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.